molecular formula C11H9NO2S B12881267 (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one

(4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one

Cat. No.: B12881267
M. Wt: 219.26 g/mol
InChI Key: MBPZOLZNUIHAKW-YFHOEESVSA-N
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Description

(4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a phenylsulfanyl group attached to the methylene bridge, which is conjugated with the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazol-5-one with a phenylsulfanyl-containing aldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is believed to play a crucial role in its bioactivity by facilitating binding to target proteins or enzymes. This interaction can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-3-butyl-4-(phenylsulfanylmethylidene)-tetrahydro-furan
  • (4Z)-3-butyl-4-(phenylsulfanylmethylidene)-oxolane

Uniqueness

Compared to similar compounds, (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one is unique due to its specific structural features, such as the presence of the oxazole ring and the phenylsulfanyl group. These features contribute to its distinct chemical reactivity and potential bioactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

(4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C11H9NO2S/c1-8-10(11(13)14-12-8)7-15-9-5-3-2-4-6-9/h2-7H,1H3/b10-7-

InChI Key

MBPZOLZNUIHAKW-YFHOEESVSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C\SC2=CC=CC=C2

Canonical SMILES

CC1=NOC(=O)C1=CSC2=CC=CC=C2

Origin of Product

United States

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